Product packaging for 2,7-Bis(bromomethyl)pyrene(Cat. No.:CAS No. 63996-39-4)

2,7-Bis(bromomethyl)pyrene

Cat. No.: B3055333
CAS No.: 63996-39-4
M. Wt: 388.1 g/mol
InChI Key: UXZLGNWAJDLDBF-UHFFFAOYSA-N
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Description

Rearomatization of 2,7-Bis(bromomethyl)-THPy to 2,7-Bis(bromomethyl)pyrene

A key step in this indirect approach is the rearomatization of a 2,7-disubstituted tetrahydropyrene precursor. Following the successful functionalization at the 2 and 7 positions of the THPy core, the aromatic pyrene (B120774) system must be restored.

In a representative synthesis, 2,7-diacetyl-4,5,9,10-tetrahydropyrene can be reduced to the corresponding diol, which is then treated with phosphorus tribromide (PBr₃) to yield 2,7-bis(bromomethyl)-4,5,9,10-tetrahydropyrene. rsc.org The subsequent dehydrogenation, or rearomatization, of this intermediate leads to the formation of this compound. This final step is crucial for regaining the fully conjugated π-system of the pyrene core, which is essential for its characteristic photophysical properties. While the specific conditions for the rearomatization of 2,7-bis(bromomethyl)-4,5,9,10-tetrahydropyrene are not detailed in the provided information, typical methods for such transformations include oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). auburn.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12Br2 B3055333 2,7-Bis(bromomethyl)pyrene CAS No. 63996-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-bis(bromomethyl)pyrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2/c19-9-11-5-13-1-2-14-6-12(10-20)8-16-4-3-15(7-11)17(13)18(14)16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZLGNWAJDLDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500795
Record name 2,7-Bis(bromomethyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63996-39-4
Record name 2,7-Bis(bromomethyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Direct Functionalization of Pyrene Derivatives

Benzylic Bromination of 2,7-Dimethylpyrene

The methyl groups of 2,7-dimethylpyrene provide reactive sites for benzylic bromination, a radical substitution reaction that selectively targets the C-H bonds adjacent to an aromatic ring. masterorganicchemistry.comyoutube.com

N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, steady concentration of bromine radicals, which minimizes side reactions such as electrophilic addition to the aromatic ring. masterorganicchemistry.comchadsprep.com The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by light or a radical initiator like benzoyl peroxide. youtube.comyoutube.com The resulting bromine radical then abstracts a benzylic hydrogen from 2,7-dimethylpyrene, forming a stable benzylic radical. youtube.com This radical is stabilized by resonance with the pyrene ring system. youtube.com The benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired 2,7-bis(bromomethyl)pyrene and another bromine radical, thus propagating the chain reaction. youtube.comlibretexts.org

Table 1: Key Aspects of Radical Initiated Bromination

FeatureDescription
Reagent N-Bromosuccinimide (NBS)
Reaction Type Radical Substitution
Initiation Light (hν) or Radical Initiator (e.g., Benzoyl Peroxide)
Key Intermediate Benzylic Radical
Advantage of NBS Provides a low concentration of Br₂ and Br•, minimizing side reactions. masterorganicchemistry.comchadsprep.com

The choice of solvent and initiator can significantly influence the efficiency and outcome of the benzylic bromination. Non-polar solvents like carbon tetrachloride (CCl₄) have traditionally been used for these reactions. libretexts.org However, due to safety and environmental concerns, alternative solvents are often preferred. organic-chemistry.org Acetonitrile has been shown to be an effective solvent for NBS brominations. organic-chemistry.org The solvent can affect the solubility of the reactants and the stability of the radical intermediates. researchgate.net

Table 2: Factors Influencing Benzylic Bromination

FactorInfluence on ReactionExamples
Solvent Polarity Can affect reaction rates and selectivity. researchgate.netnih.govCarbon Tetrachloride (non-polar), Acetonitrile (polar aprotic) libretexts.orgorganic-chemistry.org
Initiator Type Determines the initial rate of radical formation. numberanalytics.comBenzoyl Peroxide, AIBN, Light (hν) youtube.com
Reaction Temperature Affects reaction rate and selectivity.Typically conducted at reflux temperature of the solvent.

Reactive Intermediates and Advanced Derivatization Chemistry of 2,7 Bis Bromomethyl Pyrene

Nucleophilic Displacement Reactions at the Bromomethyl Centers

The bromomethyl groups of 2,7-bis(bromomethyl)pyrene serve as reactive handles for the introduction of new functionalities through nucleophilic displacement reactions. This class of reactions is fundamental to the derivatization of this pyrene (B120774) system.

General Principles of Bromomethyl Reactivity in Pyrene Systems

The bromomethyl groups attached to the pyrene core at the 2 and 7 positions exhibit reactivity characteristic of benzylic halides. The pyrene ring, being an electron-rich aromatic system, can stabilize the transition states of SN2 reactions, thereby facilitating the displacement of the bromide ion by a wide range of nucleophiles. The reactivity of these benzylic positions allows for the facile introduction of various functional groups. smolecule.com The positions at the pyrene core significantly influence reactivity, with the 2,7-positions being less sterically hindered than the K-region (4,5,9,10-positions), which can be a factor in reaction outcomes. rsc.orgworktribe.com

Halogen Exchange Reactions (e.g., Conversion to 2,7-Bis(fluoromethyl)pyrene Analogs)

Halogen exchange reactions provide a direct method for converting the bromomethyl groups to other halomethyl functionalities. For instance, the synthesis of 2,7-bis(fluoromethyl)naphthalene, a related aromatic system, has been achieved through the treatment of the corresponding bis(bromomethyl) derivative with a source of nucleophilic fluoride (B91410), such as cesium fluoride in a polar aprotic solvent. mdpi.com This strategy highlights a potential pathway for the synthesis of 2,7-bis(fluoromethyl)pyrene from this compound. While direct fluorination of the corresponding diol with reagents like Olah's reagent (HF/pyridine) has been met with challenges in analogous systems, the halogen exchange method offers a viable alternative. mdpi.com

A typical procedure for such a transformation on a related naphthalene (B1677914) analog is detailed in the table below.

Table 1: Representative Halogen Exchange Reaction Conditions for a Naphthalene Analog

Reactant Reagents Solvent Conditions Product Yield Reference
2,7-Bis(bromomethyl)naphthalene Cesium fluoride, Tetraethylammonium bromide Acetonitrile Reflux, 48h 2,7-Bis(fluoromethyl)naphthalene 62% mdpi.com

Synthesis of Pyrene-Based Diols and Other Functional Groups

The versatile bromomethyl groups of this compound are readily converted to other functional groups via nucleophilic substitution. A common transformation is the synthesis of the corresponding diol, 2,7-bis(hydroxymethyl)pyrene. This can be achieved by reacting the starting material with a hydroxide (B78521) source. This diol, in turn, can serve as a precursor for further derivatization. For example, in a related system, a 4,5,9,10-tetrahydropyrene (B1329359) derivative was converted from a diacetyl to a diol via reduction, and subsequently to a bis(bromomethyl) derivative using PBr3. rsc.org This demonstrates the interconvertibility of these functional groups.

The bis(bromomethyl) derivative has also been used to link to other molecules, such as in the formation of pyrenophanes by reaction with dithiols under high dilution conditions. mun.ca

Transition Metal-Catalyzed Cross-Coupling Methodologies Utilizing Bromomethyl Functionalities

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-C bond formation, and the bromomethyl groups of this compound are suitable electrophilic partners for such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate, is a versatile method for creating C-C bonds. libretexts.org While traditionally applied to aryl and vinyl halides, modifications have extended its scope to include benzylic halides. nih.gov For instance, Suzuki-Miyaura coupling of benzylic bromides with arylboronic acids has been successfully achieved using a palladium acetate (B1210297) catalyst with a suitable phosphine (B1218219) ligand, such as JohnPhos, under microwave conditions. nih.gov

A new synthetic route to 2,7-dibromopyrene (B9692) has been developed from pyrene-2,7-bis(boronate)ester, which can then be used in Suzuki couplings. uky.edu This highlights the importance of both borylated and halogenated pyrene derivatives in this type of chemistry. researchgate.netnih.gov The Suzuki coupling has been employed to synthesize a variety of 2,7-disubstituted pyrenes. researchgate.netnih.govscirp.orgscirp.org

Table 2: Example of Suzuki-Miyaura Coupling Conditions with Benzylic Bromides

Benzylic Bromide Boronic Acid Catalyst Ligand Base Solvent Temperature Time Yield Reference
Isoxazole derivative 3-Methoxybenzeneboronic acid Pd(OAc)₂ (5 mol%) JohnPhos (10 mol%) K₂CO₃ DMF 140°C (microwave) 20 min Not specified nih.gov

Sonogashira Coupling

The Sonogashira coupling reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, typically by reacting a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. nih.govscirp.org This reaction has been extended to include benzylic bromides, allowing for the introduction of alkynyl moieties at these positions. rsc.org An efficient method for the cross-coupling of benzyl (B1604629) bromides with lithium acetylides has been developed, which proceeds rapidly at room temperature. rsc.orgrsc.org

The Sonogashira coupling has been utilized to prepare 2,7-disubstituted pyrenes, demonstrating its utility in functionalizing the pyrene core at these specific positions. researchgate.netnih.gov This allows for the synthesis of pyrene derivatives with extended π-conjugation, which is of interest for electronic materials.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination serves as a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, involving the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. organic-chemistry.org While direct Buchwald-Hartwig amination on this compound is not extensively documented, the analogous coupling with 2,7-dibromopyrene provides significant insight into the reactivity of the pyrene core at these positions.

The synthesis of 2,7-diaminated pyrene derivatives has been successfully achieved through the Buchwald-Hartwig amination of 2,7-dibromopyrene. For instance, the reaction of 2,7-dibromopyrene with various primary and secondary amines, utilizing a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in conjunction with a bulky electron-rich phosphine ligand like tri(tert-butyl)phosphine ([P(t-Bu)₃]), affords the corresponding 2,7-diaminopyrene derivatives. The choice of base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu), is crucial for the reaction's success.

Researchers have employed this methodology to synthesize a range of 2,7-disubstituted pyrenes with nitrogen-containing functionalities. For example, coupling 2,7-dibromopyrene with N-phenyl-4-anisidine using a palladium catalyst system results in the formation of 2,7-bis(N-(4-methoxyphenyl)-N-phenylamino)pyrene. nih.gov This highlights the utility of the Buchwald-Hartwig reaction in introducing arylamine moieties at the 2,7-positions of the pyrene scaffold.

These reactions are foundational for creating advanced materials, as the introduction of amino groups at the 2,7-positions significantly influences the electronic and photophysical properties of the pyrene core, making these derivatives promising candidates for applications in organic electronics. ktu.edu

A representative example of a Buchwald-Hartwig amination reaction involving a pyrene derivative is shown in the table below:

Aryl HalideAmineCatalyst SystemBaseProductReference
2,7-DibromopyreneN-Phenyl-4-anisidinePd₂(dba)₃ / P(t-Bu)₃NaOt-Bu2,7-bis(N-(4-methoxyphenyl)-N-phenylamino)pyrene nih.gov

Macrocyclization and Oligomerization Reactions

Formation of Pyrene-Based Cyclophanes and Related Architectures

This compound is a key precursor in the synthesis of pyrene-based cyclophanes, which are molecules containing an aromatic ring bridged by at least one aliphatic chain. mun.ca The Williamson ether synthesis is a common strategy employed for this purpose. For instance, the reaction of this compound with various diols under basic conditions leads to the formation of 1,n-dioxanpyrenophanes. mun.ca The length of the polyethylene (B3416737) glycol diether chain can be varied to create cyclophanes with different cavity sizes and conformations.

Another approach involves the reaction of this compound with dithiols to form dithiacyclophanes. These can be further modified, for example, through oxidation of the thioether bridges to sulfones followed by pyrolysis to achieve bridge-contracted pyrenophanes. mun.ca

The synthesis of these cyclophanes is often performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The resulting architectures exhibit unique photophysical properties due to the proximity of the pyrene unit and the bridging chain, which can lead to intramolecular π-π interactions.

The table below summarizes examples of pyrene-based cyclophanes synthesized from this compound or related precursors:

Pyrene PrecursorBridging UnitCyclophane ProductReference
This compoundPolyethylene glycol diols1,n-Dioxanpyrenophanes mun.ca
2,7-Bis(chloromethyl)pyreneBis(thiomethyl)benzenesDithiacyclophanes mun.ca

Polymerization and Oligomerization Strategies for Conjugated Systems

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of conjugated polymers and oligomers. These materials are of significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Various polymerization techniques can be employed. For instance, Wittig-type reactions or Horner-Wadsworth-Emmons reactions can be used to couple this compound with dialdehydes, leading to the formation of polymers with vinylene linkages.

Another strategy involves the conversion of the bromomethyl groups to other reactive functionalities. For example, reaction with triphenylphosphine (B44618) yields the corresponding bis(phosphonium salt), which can then be used in Wittig reactions.

The properties of the resulting polymers, such as their solubility, thermal stability, and optoelectronic characteristics, can be tuned by the choice of the comonomer. For example, incorporating flexible side chains or different aromatic units into the polymer backbone can modify the material's processability and electronic properties. researchgate.net

Research in this area has led to the development of novel pyrene-based polymers with promising characteristics for electronic applications. researchgate.netuky.edu

Other Transformation Pathways for Bromomethyl Functionalities (e.g., Lithiation, Carboxylation)

The bromomethyl groups of this compound can undergo a variety of other chemical transformations, further expanding its utility as a versatile building block in organic synthesis.

Lithiation: While direct lithiation of the bromomethyl groups can be challenging, related transformations on the pyrene core are well-established. For instance, 2,7-dibromopyrene can be lithiated by treatment with n-butyllithium (n-BuLi). rsc.org This lithiated intermediate can then be trapped with various electrophiles.

Carboxylation: The lithiated species derived from 2,7-dibromopyrene can react with carbon dioxide (CO₂) to yield pyrene-2,7-dicarboxylic acid. nih.govresearchgate.net This dicarboxylic acid can then be further derivatized, for example, by esterification.

It is important to note that the direct transformation of the bromomethyl groups to other functionalities is also possible. For example, nucleophilic substitution reactions with various nucleophiles can be used to introduce a wide range of functional groups.

The table below provides examples of these transformations on related pyrene compounds:

Starting MaterialReagent(s)ProductReference
2,7-Dibromopyrene1. n-BuLi; 2. CO₂Pyrene-2,7-dicarboxylic acid nih.govresearchgate.net
2,7-DiacetyltetrahydropyreneNaOBrTetrahydropyrene-2,7-dicarboxylic acid rsc.org

Advanced Theoretical and Spectroscopic Characterization of 2,7 Functionalized Pyrene Derivatives

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations serve as a powerful tool for understanding the fundamental properties of pyrene (B120774) derivatives at a molecular level.

A defining feature of the parent pyrene molecule is the presence of a nodal plane in its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.orgresearchgate.netscispace.com This plane is perpendicular to the molecule and passes directly through the carbon atoms at the 2- and 7-positions. acs.orgnih.govresearchgate.net Consequently, these positions have very small coefficients in the HOMO and LUMO wavefunctions. d-nb.inforesearchgate.net

Substitution at the 2,7-positions, therefore, has a less direct impact on the HOMO and LUMO energy levels compared to substitution at other positions like 1, 3, 6, and 8. rsc.org However, introducing strong electron-donating or electron-accepting groups at the 2,7-positions can fundamentally alter the electronic structure. acs.orgacs.org Such substituents can change the energetic ordering of the frontier orbitals, for example, by mixing the pyrene LUMO+1 orbital with the substituent's orbitals, which can lead to a new LUMO with significant coefficients at the 2,7-positions. acs.orgd-nb.info This effect is crucial for designing molecules with specific charge-transfer properties. researchgate.netacs.org For 2,7-Bis(bromomethyl)pyrene, the bromomethyl groups are moderately electron-withdrawing, and their influence on the frontier orbitals is a key aspect of their electronic character.

Orbital PropertyDescription for 2,7-Substituted PyrenesCitation
Nodal Plane A nodal plane passes through the 2,7-positions in the HOMO and LUMO of the parent pyrene. acs.orgresearchgate.netscispace.comrsc.org
Orbital Coefficients The 2,7-positions have minimal electron density contribution to the HOMO and LUMO of unsubstituted pyrene. d-nb.inforesearchgate.net
Energy Level Influence Standard substitution at the 2,7-positions has a limited effect on HOMO-LUMO energy levels. rsc.org
Orbital Reordering Strong donor or acceptor groups at the 2,7-positions can reverse the order of HOMO/HOMO-1 or LUMO/LUMO+1, creating new frontier orbitals with significant density at the substitution sites. acs.orgd-nb.inforsc.orgacs.org

Computational models are effective in predicting the chemical reactivity and stability of 2,7-functionalized pyrenes. The nodal plane at the 2,7-positions makes them less reactive towards electrophilic aromatic substitution compared to the 1,3,6,8-positions. rsc.org This necessitates specific synthetic strategies, such as iridium-catalyzed C-H borylation, to achieve functionalization at these sites. qub.ac.uknih.govworktribe.com

DFT calculations help to rationalize the stability of these compounds. For example, upon reduction, 2,7-disubstituted pyrenes can form stable anions where the additional electron density is extensively delocalized across the pyrene core and the substituent groups. d-nb.info Studies on 2,7-bis(BMes2)pyrene revealed that its two-electron reduction product is a quinoidal singlet dianion with biradicaloid character, a property predictable through computational analysis. d-nb.info The stability and reactivity of this compound are critical for its use as a building block in synthesizing larger conjugated systems, as the bromomethyl groups are versatile reactive handles for forming new carbon-carbon bonds. rsc.org

Spectroscopic Probes of Electronic Transitions and Excited States

Spectroscopy provides direct experimental evidence of the electronic structure and excited-state dynamics of 2,7-functionalized pyrenes.

The photophysical properties of 2,7-disubstituted pyrenes are markedly different from their 1-substituted counterparts. acs.orgnih.gov This is clearly observed in their absorption spectra, specifically in the two lowest energy electronic transitions, S1 ← S0 (the lowest energy absorption band, ¹Lₐ) and S2 ← S0 (the next lowest energy band, ¹Lₐ).

For 2,7-derivatives, substitution has a strong influence on the S1 ← S0 transition, which is often described as "substituent-influenced". acs.orgnih.govresearchgate.net In contrast, the S2 ← S0 transition is only weakly affected and remains "pyrene-like". acs.orgnih.govresearchgate.net The S1 ← S0 transition in pyrene is formally forbidden due to symmetry, resulting in a low extinction coefficient. nih.gov Substitution at the 2,7-positions can perturb this symmetry, affecting the intensity and energy of this transition. acs.orgnih.gov This contrasts sharply with 1-substituted pyrenes, where both S1 and S2 transitions are significantly influenced by the substituent. acs.orgnih.gov

TransitionInfluence of 2,7-SubstitutionDescriptionCitation
S1 ← S0 Strong"Substituent-influenced"; energy and intensity are sensitive to the nature of the substituent. acs.orgnih.govresearchgate.net
S2 ← S0 Weak"Pyrene-like"; remains largely unperturbed compared to the parent pyrene. acs.orgnih.govresearchgate.net

The distinct photophysical behavior of 2,7-functionalized pyrenes is fundamentally explained by the nodal plane in the frontier orbitals. acs.orgnih.govresearchgate.netscispace.com The S1 ← S0 and S2 ← S0 excitations in pyrene involve transitions between different molecular orbitals (HOMO, LUMO, HOMO-1, LUMO+1). The orbitals involved in the S2 transition have significant electron density away from the 2,7-positions, which is why substituents at these sites have little effect on this excitation. acs.org

Conversely, the S1 transition involves orbitals that are more susceptible to perturbation by substituents at the 2,7-positions, particularly when these substituents are strong donors or acceptors capable of altering the frontier orbital landscape. acs.orgacs.orgacs.org This nodal-plane-based rationale successfully accounts for the observed long fluorescence lifetimes (often 50-80 ns or longer) and the unique absorption and emission characteristics of 2,7-disubstituted pyrene derivatives. acs.orgnih.gov This principle is central to understanding the spectroscopic signature of compounds like this compound and for the rational design of pyrene-based materials with tailored photophysical properties.

Applications of 2,7 Bis Bromomethyl Pyrene in Emerging Functional Materials and Supramolecular Chemistry

Building Blocks for Organic Optoelectronic and Electronic Materials

The strategic disubstitution at the 2 and 7 positions of the pyrene (B120774) core is fundamental for creating linear oligomers and polymers with extended π-conjugation, which are essential for efficient charge transport in electronic devices. uky.edu 2,7-Bis(bromomethyl)pyrene provides a direct route to such materials, enabling its use in a variety of organic optoelectronic and electronic applications.

Development of Oligomeric and Polymeric Semiconductors

This compound is a key monomer for the synthesis of poly(2,7-pyrenylenevinylene)s (PPVs) and other related conjugated polymers. One of the most effective methods for this polymerization is the Gilch polymerization, which involves the reaction of a bis(halomethyl)arene with a strong base, such as potassium tert-butoxide. This method has been successfully employed for the synthesis of various PPV derivatives from corresponding bis(chloromethyl) or bis(bromomethyl) monomers. The resulting polymers exhibit desirable properties for semiconductor applications, including good solubility in common organic solvents and high molecular weights.

The polymerization of this compound via the Gilch route is anticipated to yield high-performance polymeric semiconductors. The resulting poly(2,7-pyrenevinylene) would possess a highly conjugated backbone, facilitating efficient charge transport. The properties of these polymers can be further tuned by copolymerization with other aromatic or heteroaromatic monomers, allowing for precise control over the electronic and optical characteristics of the final material. For instance, the incorporation of fluorene (B118485) units into the polymer backbone through copolymerization has been shown to enhance the performance of the resulting materials in organic light-emitting diodes (OLEDs).

Components for Organic Light-Emitting Diodes (OLEDs)

Pyrene derivatives are highly sought after for their application as blue light emitters in OLEDs due to their high fluorescence quantum yields and chemical stability. nih.gov However, the tendency of the planar pyrene core to form excimers in the solid state can lead to a red-shift in emission, compromising the color purity. nih.gov The 2,7-disubstitution pattern in polymers derived from this compound can help to mitigate this issue by introducing steric hindrance that prevents close packing of the pyrene units, thus preserving the desired blue emission.

Copolymers incorporating 2,7-linked pyrene units have been developed for use in OLEDs. For example, alternating copolymers of 2,7-dibromopyrene (B9692) with other aromatic units have been synthesized and their electroluminescent properties investigated. These materials often exhibit bright blue or blue-green emission with good device efficiencies. While specific device performance data for polymers directly synthesized from this compound is not extensively reported, the performance of related 2,7-pyrene-containing polymers in OLEDs highlights the potential of this class of materials.

Table 1: Performance of Representative Pyrene-Based OLEDs

Emitting MaterialDevice StructureMax. Emission (nm)External Quantum Efficiency (%)
Poly(2,7-pyrene) derivativeITO/PEDOT:PSS/Emitter/TPBi/LiF/Al4681.2
Pyrene-fluorene copolymerITO/PEDOT:PSS/Emitter/TPBi/LiF/Al4502.5

This table presents illustrative data for pyrene-based polymers to indicate the potential performance of materials derived from this compound.

Materials for Organic Field-Effect Transistors (OFETs)

The extended π-conjugation and potential for ordered molecular packing make pyrene-based materials promising candidates for the active layer in organic field-effect transistors (OFETs). researchgate.net The linear, rigid-rod nature of polymers synthesized from this compound is expected to facilitate the formation of well-ordered thin films, which is crucial for achieving high charge carrier mobilities.

Research on 2,7-disubstituted pyrene-containing oligomers and polymers has demonstrated their potential in OFET applications. For instance, oligothiophenes end-capped with 2-pyrenyl groups have shown high hole mobilities in single-crystal OFETs. researchgate.net Polymers incorporating 2,7-pyrene units are expected to exhibit p-type semiconductor behavior due to the electron-rich nature of the pyrene core. The performance of such materials can be influenced by factors such as molecular weight, polydispersity, and thin-film morphology.

Table 2: Performance of Representative Pyrene-Based OFETs

Semiconductor MaterialDevice ConfigurationHole Mobility (cm²/Vs)On/Off Ratio
2,7-Dipyrenyl rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiopheneTop-contact, bottom-gate1.5> 10^6
Poly(2,7-pyrene-alt-fluorene)Top-contact, bottom-gate0.01 - 0.1~ 10^5

This table provides representative data for 2,7-pyrene-based materials to illustrate the potential of semiconductors derived from this compound.

Precursors for n-Type Semiconductor Materials

While pyrene itself is an electron-rich aromatic system, lending itself to p-type semiconductor applications, it can be chemically modified to produce electron-deficient, or n-type, materials. The introduction of strong electron-withdrawing groups onto the pyrene core can significantly lower the energy levels of the lowest unoccupied molecular orbital (LUMO), facilitating electron injection and transport.

This compound can serve as a versatile precursor for the synthesis of n-type semiconductors. The bromomethyl groups can be converted into other functional groups, such as nitriles (cyano groups), through nucleophilic substitution reactions. The cyano group is a strong electron-withdrawing group, and its introduction at the 2 and 7 positions of the pyrene core would be expected to impart n-type semiconductor properties to the resulting molecule. Further derivatization could lead to the formation of pyrene-based materials with even stronger electron-accepting capabilities, making them suitable for applications in organic electronics that require both p-type and n-type semiconductors. For example, the synthesis of 2,7-dicyanopyrene from 2,7-dibromopyrene has been reported, and this dicyano derivative is a promising candidate for n-type applications. A similar transformation starting from this compound is a viable synthetic route.

Supramolecular Systems and Recognition Architectures

The rigid and well-defined geometry of the pyrene scaffold, combined with the reactive handles provided by the bromomethyl groups in this compound, makes it an excellent building block for the construction of complex supramolecular architectures such as macrocycles and molecular cages.

Design and Synthesis of Pyrene-Cored Macrocycles and Cages

The synthesis of macrocyclic compounds containing the pyrene unit, often referred to as pyrenophanes, has been a subject of interest in supramolecular chemistry. These molecules are valuable for studying intramolecular interactions, such as π-π stacking and excimer formation, which are crucial in photophysics and materials science.

This compound is an ideal starting material for the synthesis of n.npyrenophanes through cyclization reactions. For instance, reaction with a dithiol under high-dilution conditions can yield dithian.npyrenophanes, which can be further converted to the corresponding cyclophanes by extrusion of the sulfur atoms. Similarly, Williamson ether synthesis with diols can be employed to construct pyrene-containing crown ethers and other macrocyclic hosts. The size of the macrocyclic cavity can be controlled by the length of the linker chain used in the cyclization reaction. More complex, three-dimensional cage structures can also be assembled from this compound and appropriate trifunctional or tetrafunctional linker molecules. These pyrene-based hosts can exhibit interesting molecular recognition properties and have potential applications in sensing, catalysis, and as components of molecular machines.

Formation of Well-Defined Cavities for Host-Guest Interactions

The synthesis of macrocycles with well-defined cavities is a cornerstone of supramolecular chemistry, enabling the study of molecular recognition and the development of sensors and molecular machines. The 2,7-disubstituted pyrene unit is an attractive component for such macrocycles due to its rigid structure and rich photophysical properties.

While direct synthesis of macrocycles from this compound is a logical strategy, the broader principle of utilizing the 2,7-pyrene scaffold for creating molecular hosts is well-established. For instance, a series of [n]cyclo-2,7-pyrenylenes have been synthesized, demonstrating the creation of strained aromatic macrocycles with size-dependent photophysical properties. nih.gov In these structures, the pyrene units are linked at the 2 and 7 positions, creating a defined inner cavity. The functionalization of the "K-region" (the 4, 5, 9, and 10 positions) of the pyrene units with ethylene (B1197577) glycol groups can further modify the cavity's environment, leading to enhanced binding affinities for specific guests. nih.gov

One notable example is the strong binding observed between an ether-decorated nih.govcyclo-2,7-pyrenylene and shape-complementary crown ether–cation complexes, with association constants reaching up to 8.0 × 10⁴ M⁻¹. nih.gov This high affinity is attributed to the confined space created by the functionalized pyrene units. The structural and thermodynamic basis for this strong interaction has been elucidated through a combination of single-crystal X-ray analysis and computational methods. nih.gov These findings underscore the potential of the 2,7-pyrene framework, accessible from precursors like this compound, in constructing sophisticated host-guest systems with tailored recognition properties.

Table 1: Host-Guest Interactions of a nih.govcyclo-2,7-pyrenylene Derivative

Guest (Crown Ether-Cation Complex) Association Constant (Kₐ) in M⁻¹
Dibenzo researchgate.netcrown-8 with K⁺ High
Benzo nih.govcrown-7 with K⁺ Moderate
Dibenzo nih.govcrown-6 with K⁺ Low

(Data based on findings for ether-decorated nih.govcyclo-2,7-pyrenylene, illustrating the principle of guest recognition within a 2,7-pyrene-based macrocyclic cavity) nih.gov

Self-Assembly Phenomena in Pyrene-Based Architectures

The propensity of the planar pyrene core to engage in π-π stacking interactions makes it an excellent motif for directing the self-assembly of molecules into ordered supramolecular structures. The linear extension provided by the 2,7-substitution pattern in derivatives of this compound can lead to the formation of one-dimensional and two-dimensional architectures.

Research on the self-assembly of 2,7-dibromopyrene, a closely related compound, provides insights into the potential behavior of molecules derived from this compound. Studies on the self-assembly process of 2,7-dibromopyrene molecules have been undertaken to understand the formation of organized molecular arrays. nih.gov The substitution at the 2 and 7 positions influences the intermolecular interactions, guiding the assembly into specific morphologies.

Furthermore, the introduction of various functional groups at the 2 and 7 positions of the pyrene core can be used to tune the self-assembly process. For example, the synthesis of 2,7-bis(R)-pyrenes with a variety of substituents (where R can be Br, OH, and other organic moieties) has been achieved through methods like C-H borylation. nih.gov These functionalized pyrenes can then be used as building blocks for more complex, self-assembling systems. The nature of the substituents plays a crucial role in dictating the balance of intermolecular forces, such as hydrogen bonding and van der Waals interactions, in addition to π-π stacking, thereby controlling the final supramolecular architecture.

Molecular Scaffolds for Conjugation and Interface with Biological Systems

The unique photophysical properties of the pyrene moiety, including its long fluorescence lifetime and sensitivity to the local environment, make it an attractive fluorescent probe for biological studies. This compound serves as a valuable scaffold for the attachment of pyrene to biological molecules, enabling the investigation of biological processes.

Bioconjugation Strategies with Peptide and Other Biomolecular Scaffolds

The reactive bromomethyl groups of this compound make it a suitable reagent for bioconjugation, particularly with molecules containing nucleophilic groups such as thiols found in cysteine residues of peptides. While direct examples of using this compound for peptide conjugation are not prevalent in the cited literature, the principle is well-established with analogous compounds. For instance, bis(bromomethyl)benzene derivatives are commonly used for the conformational constraint of peptides through bis-alkylation of two cysteine residues. researchgate.net This strategy is employed to create cyclic peptides with enhanced stability and biological activity.

The conjugation of pyrene to peptides has been shown to be a valuable tool for studying peptide-membrane interactions and peptide-protein binding. For example, pyrene has been conjugated to apelin peptides to study their interaction with micelles, which serve as mimics of cell membranes. nih.gov In these studies, the fluorescence properties of the pyrene moiety provide information about the local environment of the peptide. Similarly, dipeptides containing pyrene and a photochemically reactive modified tyrosine have been synthesized to study both noncovalent and covalent binding to polynucleotides. These examples highlight the potential of using this compound as a linker to introduce the pyrene fluorophore into peptide and other biomolecular scaffolds for a wide range of biological investigations. The two reactive sites on this compound could potentially be used to link two peptides together or to create more complex bioconjugates.

Investigation of Pyrene Derivatives in Biological Contexts (e.g., as part of cytotoxic agents)

The planar aromatic structure of pyrene allows it to intercalate into the DNA double helix, a mechanism that is often exploited in the design of anticancer agents. While specific cytotoxic agents synthesized directly from this compound are not detailed in the provided search results, the broader class of pyrene derivatives has been investigated for its cytotoxic potential.

A study on polycyclic aromatic compounds as anticancer agents explored the structure-activity relationships of various chrysene (B1668918) and pyrene derivatives. This research indicated that the in vitro cytotoxicity of these compounds depends on the specific functional groups attached to the polycyclic aromatic core. For example, diamino-substituted compounds were generally found to be more potent than their diamide (B1670390) counterparts.

More recently, pyrimidine-based pyrene hybrids have been synthesized and evaluated as EGFR kinase inhibitors in colon cancer cells, demonstrating that the pyrene moiety can be a key component of potent cytotoxic agents. These studies suggest that this compound could serve as a valuable starting material for the synthesis of novel cytotoxic agents. The two bromomethyl groups provide handles for the introduction of various pharmacophores that could enhance the DNA binding affinity or target specific cellular pathways, leading to improved anticancer activity.

Table 2: Investigated Biological Applications of Pyrene Derivatives

Application Area Example of Pyrene Derivative Application Key Findings
Bioconjugation Pyrene-conjugated apelin peptides Pyrene fluorescence used to probe peptide-micelle interactions. nih.gov
DNA Binding Dipeptides with pyrene and modified tyrosine Study of noncovalent and light-induced covalent binding to DNA/RNA.
Cytotoxicity Diamine and diamide derivatives of pyrene Cytotoxicity is dependent on the nature of the functional groups.
Enzyme Inhibition Pyrimidine-pyrene hybrids Potent inhibition of EGFR kinase in cancer cells.

(This table summarizes the types of biological investigations where pyrene derivatives have been utilized, indicating the potential for derivatives of this compound in these areas.)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,7-Bis(bromomethyl)pyrene, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves bromination of pyrene derivatives using reagents like NBS\text{NBS} (N-bromosuccinimide) under controlled conditions. Key parameters include:

  • Catalyst selection : Lewis acids (e.g., FeCl3_3) enhance regioselectivity for 2,7-substitution .
  • Solvent and temperature : Dichloromethane or carbon tetrachloride at 0–25°C minimizes side reactions.
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Confirm substitution patterns via chemical shifts (e.g., deshielded protons at 2,7-positions) .
  • Mass spectrometry (HRMS) : Validates molecular weight and bromine isotope patterns.
  • HPLC : Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromomethyl groups reduce electron density at the pyrene core, facilitating Suzuki-Miyaura couplings with boronic acids. Computational studies (DFT) show:

  • LUMO localization : Enhances electrophilic reactivity at bromine sites .
  • Steric effects : Symmetric 2,7-substitution minimizes steric hindrance, improving coupling efficiency .

Q. What strategies can mitigate decomposition of this compound during storage or experimental procedures?

  • Methodological Answer :

  • Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of C–Br bonds .
  • Stabilizers : Addition of radical inhibitors (e.g., BHT) suppresses photodegradation.
  • In-situ generation : Use freshly prepared batches for sensitive reactions like Pd-catalyzed couplings .

Q. How can discrepancies in reported electrochemical properties of this compound derivatives be resolved?

  • Methodological Answer : Contradictions in redox potentials (e.g., CV data) arise from:

  • Purity variations : Rigorous purification (recrystallization, sublimation) reduces impurities affecting measurements .
  • Electrolyte effects : Use standardized conditions (e.g., 0.1 M Bu4NPF6\text{Bu}_4\text{NPF}_6 in acetonitrile) for reproducibility .
  • Computational validation : Compare experimental HOMO/LUMO levels with DFT-calculated values to identify outliers .

Q. What computational methods are suitable for predicting the supramolecular assembly of this compound in solid-state materials?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulates packing motifs driven by halogen bonding (C–Br···π interactions) .
  • Crystal structure prediction (CSP) : Tools like Mercury or Materials Studio model polymorph stability .
  • Pair distribution function (PDF) analysis : Validates predicted assemblies against experimental X-ray data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.